butyl sulfate chemical properties and structure
butyl sulfate chemical properties and structure
An In-depth Technical Guide to Butyl Sulfate (B86663): Chemical Properties, Structure, and Experimental Protocols
Introduction
The term "butyl sulfate" can refer to several distinct chemical entities, primarily the monoester (butyl hydrogen sulfate) and the diester (dibutyl sulfate). Each possesses unique chemical properties and applications. This guide provides a comprehensive technical overview of these compounds, with a primary focus on di-n-butyl sulfate, a potent alkylating agent, and its precursor, n-butyl hydrogen sulfate. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Structure and Nomenclature
Butyl sulfate exists in different isomeric forms (n-butyl, sec-butyl, iso-butyl, tert-butyl) and as either a monoester or a diester of sulfuric acid. The most commonly referenced compounds are derived from n-butanol.
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n-Butyl Hydrogen Sulfate: Also known as monobutyl sulfate, it is the product of the esterification of one molecule of sulfuric acid with one molecule of n-butanol. Its chemical formula is C₄H₁₀O₄S.[1][2][]
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Di-n-butyl Sulfate: The result of esterification with two molecules of n-butanol, di-n-butyl sulfate is a powerful alkylating agent used in organic synthesis.[4][5][6] Its molecular formula is C₈H₁₈O₄S.[7][8][9]
Below is a diagram illustrating the chemical structures of these two primary forms.
Caption: Structures of n-Butyl Hydrogen Sulfate and Di-n-butyl Sulfate.
Chemical and Physical Properties
The physical and chemical properties of butyl sulfates are summarized in the tables below. The data is primarily for the n-butyl isomers, which are the most widely studied.
Table 1: Properties of n-Butyl Hydrogen Sulfate
| Property | Value | Reference |
| CAS Number | 15507-13-8 | [1][2] |
| Molecular Formula | C₄H₁₀O₄S | [1][] |
| Molecular Weight | 154.19 g/mol | [1][10] |
| IUPAC Name | butyl hydrogen sulfate | [] |
| Density | 1.29 g/cm³ | [2][] |
| Boiling Point | 97.4 °C at 3 Torr | [2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in water | [2] |
Table 2: Properties of Di-n-butyl Sulfate
| Property | Value | Reference |
| CAS Number | 625-22-9 | [7][9] |
| Molecular Formula | C₈H₁₈O₄S | [7][8] |
| Molecular Weight | 210.29 g/mol | [7][11] |
| IUPAC Name | dibutyl sulfate | [4] |
| Density | 1.062 g/mL at 20 °C | [7][8] |
| Melting Point | -79.7 °C | [7] |
| Boiling Point | 115-116 °C at 6 mmHg | [7] |
| Refractive Index (n²⁰/D) | 1.421 | [7] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Odor | Sharp, characteristic | [7] |
| Solubility | Insoluble in water; soluble in alcohol & ether | [7][8] |
Experimental Protocols
Synthesis of Di-n-butyl Sulfate
Two primary methods for the synthesis of di-n-butyl sulfate are commonly cited.
Method 1: Direct Esterification of n-Butanol with Sulfuric Acid
This is a straightforward method involving the direct reaction of n-butanol with sulfuric acid.[4]
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Protocol:
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n-Butanol is reacted directly with sulfuric acid.
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The initial mixing of the reactants must be conducted under controlled low-temperature conditions, typically between 0–5°C, to manage the exothermic nature of the reaction and prevent decomposition or other unwanted side reactions.[4]
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An acidic catalyst is generally required to facilitate the esterification.[4]
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The reaction mixture is stirred, potentially with subsequent heating, to drive the reaction to completion.
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Method 2: Reaction of Tributyl Borate (B1201080) with Sulfuric Acid
This alternative route uses tributyl borate as a starting material.[4][9]
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Protocol:
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Tributyl borate is placed in a reactor and cooled in an ice bath while being stirred.
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Sulfuric acid (e.g., 300 g) is added dropwise to the cooled tributyl borate.[9]
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The mixture is stirred in the ice bath for 1-3 hours, followed by stirring at room temperature for 2-3 hours.[9]
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Finally, the mixture is heated to 60-90 °C and stirred for 24 hours to complete the reaction.[9]
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To remove residual acid, the liquid product is mixed with commercial poly(4-vinyl pyridine) and filtered through a silica (B1680970) column.[9]
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The resulting light brown liquid product is stored in a tightly sealed glass bottle.[9]
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Below is a workflow diagram for the synthesis of di-n-butyl sulfate from tributyl borate.
Caption: Synthesis workflow for Di-n-butyl Sulfate via Tributyl Borate.
Application in Organic Synthesis: Butylation Reactions
Di-n-butyl sulfate's primary utility in organic chemistry is as a potent butylation agent.[4] It facilitates the transfer of a butyl group to various nucleophilic substrates.[4]
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Mechanism: The reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism. A nucleophile (Nu⁻) attacks one of the α-carbon atoms of the butyl groups. The sulfate anion, being a stable and effective leaving group, departs, resulting in a butylated nucleophile and the butyl sulfate anion.[4] The introduction of a butyl group can significantly increase a molecule's lipophilicity or alter its steric profile.[4]
The general mechanism is depicted below.
Caption: General mechanism of nucleophilic substitution using Dibutyl Sulfate.
Safety and Handling
Di-n-butyl sulfate is a hazardous chemical that must be handled with appropriate safety precautions.
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Hazards: It is harmful if swallowed and may cause skin and serious eye irritation.[12][13][14] It is classified as a combustible liquid.[15] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[7][12]
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Handling:
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Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13][14]
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Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use explosion-proof electrical equipment.[15]
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Store in a tightly closed container in a dry, well-ventilated place.[14] The material is moisture-sensitive.[13][14]
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First Aid:
Relevance in Drug Development
While not typically a final drug product itself, the function of di-n-butyl sulfate as an alkylating agent is highly relevant in drug discovery and development. The introduction of alkyl groups, such as the butyl group, is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. Adding a butyl group can:
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Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes.
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Modify Binding Affinity: The steric bulk of the butyl group can improve how a molecule fits into the binding pocket of a target protein.
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Improve Metabolic Stability: A butyl group can act as a steric shield, protecting more susceptible parts of a molecule from metabolic enzymes like cytochrome P450s.[16]
Therefore, reagents like di-n-butyl sulfate are valuable tools for synthesizing analog libraries of lead compounds to optimize their therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. Cas 15507-13-8,n-Butylsulfate | lookchem [lookchem.com]
- 4. Dibutyl sulfate | 625-22-9 | Benchchem [benchchem.com]
- 5. Dibutyl Sulfate | 625-22-9 | TCI EUROPE N.V. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 10. Sec-butyl hydrogen sulfate | C4H10O4S | CID 458285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Di-sec-butyl sulfate | C8H18O4S | CID 54019629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. watson-int.com [watson-int.com]
- 15. static.richelieu.com [static.richelieu.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
